9-benzyl-1-methyl-3H-purine-2,6-dione
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Overview
Description
9-benzyl-1-methyl-3H-purine-2,6-dione is a derivative of xanthine, a purine base found in most human body tissues and fluids. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 9-benzyl-1-methyl-3H-purine-2,6-dione typically involves the alkylation of xanthine derivatives. The regio-selective N-alkylation reaction at different –NH sites of xanthine is a key strategy. Selective protection and deprotection at N3 and/or N7 sites of xanthine are crucial steps in developing the synthesis scheme . Industrial production methods often utilize cost-effective and high-yielding chemical synthesis routes to produce this compound .
Chemical Reactions Analysis
9-benzyl-1-methyl-3H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
9-benzyl-1-methyl-3H-purine-2,6-dione has a wide range of scientific research applications:
Chemistry: It serves as a precursor for synthesizing various bioactive molecules.
Biology: The compound is used in studies related to enzyme inhibition and signal transduction pathways.
Industry: The compound is utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 9-benzyl-1-methyl-3H-purine-2,6-dione involves its interaction with specific molecular targets such as phosphodiesterase enzymes and adenosine receptors. By inhibiting these targets, the compound can modulate various biological pathways, including signal transduction and inflammatory responses .
Comparison with Similar Compounds
Similar compounds to 9-benzyl-1-methyl-3H-purine-2,6-dione include:
Caffeine (1,3,7-trimethylxanthine): Known for its stimulant effects and use in beverages.
Theobromine (3,7-dimethylxanthine): Found in cocoa and chocolate, with mild stimulant properties.
Theophylline (1,3-dimethylxanthine): Used in the treatment of respiratory diseases like asthma.
Compared to these compounds, this compound exhibits unique properties due to its specific substitutions, which can enhance its biological activity and selectivity .
Properties
CAS No. |
61080-45-3 |
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Molecular Formula |
C13H12N4O2 |
Molecular Weight |
256.26 g/mol |
IUPAC Name |
9-benzyl-1-methyl-3H-purine-2,6-dione |
InChI |
InChI=1S/C13H12N4O2/c1-16-12(18)10-11(15-13(16)19)17(8-14-10)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,15,19) |
InChI Key |
ZOTGUTMYXKEZKJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(NC1=O)N(C=N2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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